beta-L-Arabinosyluracil

Description

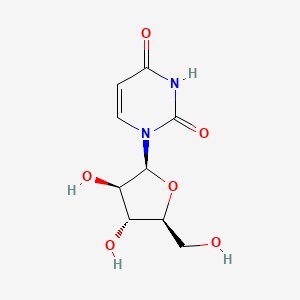

Structure

2D Structure

3D Structure

Properties

CAS No. |

40093-89-8 |

|---|---|

Molecular Formula |

C9H12N2O6 |

Molecular Weight |

244.20 g/mol |

IUPAC Name |

1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7+,8-/m0/s1 |

InChI Key |

DRTQHJPVMGBUCF-JPCMASIJSA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Chemical and Enzymatic Synthesis of β L Arabinosyluracil and Its Analogs

Chemical Synthesis Methodologies for β-L-Arabinosyluracil Derivatives

Chemical approaches to synthesizing β-L-arabinosyluracil and its derivatives often involve multi-step processes that require careful control of stereochemistry. These methods are crucial for creating novel analogs with modified sugar or base moieties.

Stereospecific Synthesis Approaches of Arabinonucleosides

The stereospecific synthesis of arabinonucleosides, particularly the L-isomers, is a key challenge. One common strategy involves the inversion of configuration at the 2'-position of a pre-existing ribonucleoside. This can be achieved through an oxidation-reduction sequence. For instance, the 2'-hydroxyl group of a protected ribonucleoside can be oxidized to a ketone, followed by a stereoselective reduction that favors the formation of the arabino-configured product. The steric hindrance of the nucleobase often directs the reducing agent to attack from a specific face, leading to the desired stereochemistry. cuni.cz

Another approach involves the use of chiral precursors to guide the stereochemical outcome. For example, a stereoselective approach to β-L-arabino nucleoside analogues has been developed through the synthesis and cyclization of acyclic 1′,2′-syn-N,O-acetals. acs.org Fluorination reactions can also be performed stereospecifically. The use of reagents like diethylaminosulfur trifluoride (DAST) can introduce a fluorine atom at the 2'-position with inversion of configuration, leading to the formation of 2'-fluoro-arabinonucleosides. researchgate.netnih.gov

Glycosylation and Coupling Reactions in Arabinonucleoside Synthesis

The formation of the N-glycosidic bond between the arabinose sugar and the uracil (B121893) base is a critical step in the synthesis. The Vorbrüggen glycosylation is a widely used method where a silylated heterocyclic base reacts with a protected sugar derivative, typically an acylated or halogenated sugar, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov The stereoselectivity of this reaction can be influenced by the choice of solvent, catalyst, and protecting groups on the sugar. openaccesspub.org

For instance, the glycosylation of a silylated uracil with a protected 1-bromo-arabinofuranose can yield the desired β-anomer. nih.gov The reaction conditions, such as the use of specific solvent mixtures and additives, can be optimized to improve the ratio of β- to α-anomers. openaccesspub.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also employed to introduce substituents onto the nucleobase of pre-formed arabinonucleosides. nih.gov

Precursor Derivatization and Functionalization Strategies

To synthesize analogs of β-L-arabinosyluracil, various derivatization and functionalization strategies are employed on precursor molecules. This can involve modification of either the sugar or the base moiety. For the sugar part, protecting groups are essential to selectively react with specific hydroxyl groups. Common protecting groups for the hydroxyl functions of the sugar include benzoyl, silyl (B83357) (e.g., tert-butyldimethylsilyl, TBDMS), and acetal (B89532) groups like isopropylidene. cuni.cznih.govscholaris.ca These groups can be selectively introduced and removed to allow for modifications at specific positions.

For example, the 3',5'-hydroxyl groups can be protected with a disiloxane (B77578) group, allowing for chemistry to be performed selectively at the 2'-position. cuni.cznih.gov Functionalization can also involve the introduction of substituents at the C-2' position, such as an exomethylene group, which can then be further modified through reactions like thiol-ene additions. nih.gov On the uracil base, modifications at the C-5 position are common. This can be achieved through various reactions, including the introduction of alkyl or vinyl groups via palladium-catalyzed reactions. beilstein-journals.org

Biocatalytic and Chemoenzymatic Synthesis of β-L-Arabinosyluracil

Enzymatic and chemoenzymatic methods offer a powerful alternative to purely chemical synthesis, often providing higher selectivity and milder reaction conditions. nih.gov These methods leverage the inherent specificity of enzymes to catalyze key transformations in the synthesis of β-L-arabinosyluracil and its analogs.

Enzymatic Transglycosylation Processes for Nucleoside Production

Enzymatic transglycosylation is a highly efficient method for the synthesis of nucleosides. researchgate.netnih.gov This process involves the transfer of a glycosyl moiety from a donor nucleoside to an acceptor nucleobase, catalyzed by nucleoside phosphorylases. conicet.gov.ar The reaction typically proceeds in two steps: the phosphorolysis of the donor nucleoside to form an α-D/L-sugar-1-phosphate intermediate and the subsequent reaction of this intermediate with the acceptor base to form the new nucleoside. nih.gov

This method is advantageous due to its stereo- and regiospecificity, leading to the formation of the desired β-nucleoside. nih.gov For the synthesis of arabinonucleosides, arabinosyluracil (Ara-U) can serve as an effective arabinose donor. mdpi.com The equilibrium of the reaction often favors the synthesis of the new nucleoside, particularly with purine (B94841) bases. nih.gov Whole bacterial cells containing the necessary enzymes can be used as biocatalysts, avoiding the need for enzyme purification. researchgate.net

A multi-enzyme system can also be employed in a one-pot reaction. For example, the synthesis of vidarabine (B1017) (arabinosyladenine) has been achieved using uridine (B1682114) phosphorylase and a purine nucleoside phosphorylase in a cascade reaction starting from arabinosyluracil and adenine (B156593). grafiati.comresearchgate.net

Role of Nucleoside Phosphorylases and Deoxyribosyltransferases in β-L-Arabinosyluracil Synthesis

Nucleoside phosphorylases (NPs) are key enzymes in the biocatalytic synthesis of nucleosides. grafiati.com They catalyze the reversible phosphorolysis of the N-glycosidic bond. researchgate.net Based on their substrate specificity, they are classified as purine nucleoside phosphorylases (PNPs) or pyrimidine (B1678525) nucleoside phosphorylases (PyNPs). conicet.gov.ar In the context of β-L-arabinosyluracil synthesis, a pyrimidine nucleoside phosphorylase can catalyze the transfer of the L-arabinosyl moiety from a donor to uracil. The activity of nucleoside phosphorylase from Escherichia coli on 1-beta-D-arabinosyluracil has been documented. nih.govmdpi.com

Some PNPs exhibit broad substrate tolerance and can accept L-arabinose-1-phosphate, enabling the synthesis of L-arabinosylpurine nucleosides. researchgate.net For instance, a purine nucleoside phosphorylase from Aeromonas hydrophila has been used in the synthesis of arabinosyladenine. researchgate.netrsc.org

N-deoxyribosyltransferases (NDTs) are another class of enzymes used in nucleoside synthesis. conicet.gov.arresearchgate.net They catalyze the transfer of a 2-deoxyribosyl moiety between a donor nucleoside and an acceptor base. conicet.gov.ar While their primary substrates are deoxynucleosides, some NDTs can also accept other sugars, including arabinose. nih.gov Engineered NDTs have been developed to enhance their stability and catalytic efficiency for the production of arabinonucleoside analogs like nelarabine (B1678015). nih.govresearchgate.net

| Enzyme Type | Role in Synthesis | Example Application |

| Nucleoside Phosphorylases (NPs) | Catalyze the reversible phosphorolysis of the N-glycosidic bond, enabling transglycosylation. | Synthesis of vidarabine from arabinosyluracil and adenine using uridine phosphorylase and purine nucleoside phosphorylase. grafiati.comresearchgate.net |

| N-Deoxyribosyltransferases (NDTs) | Catalyze the transfer of a sugar moiety (typically 2-deoxyribose) between a donor nucleoside and an acceptor base. | Engineered NDTs used for the synthesis of nelarabine from arabinosyl uracil and 6-methoxyguanine. nih.govresearchgate.net |

Application of Immobilized Enzyme Systems in β-L-Arabinosyluracil Manufacturing Research

The industrial synthesis of nucleoside analogs, including derivatives of β-L-Arabinosyluracil, is increasingly shifting from traditional chemical methods to more sustainable and efficient biocatalytic processes. A key area of this research focuses on the application of immobilized enzyme systems, which offer significant advantages in manufacturing, such as enhanced enzyme stability, simplified product purification, and the ability to reuse the biocatalyst over multiple reaction cycles. mdpi.comnih.gov

Research has prominently featured the use of β-L-Arabinosyluracil (araU) as a precursor for the enzymatic synthesis of the antiviral drug Vidarabine (arabinosyladenine, araA). researchgate.netresearchgate.net This process typically employs a multi-enzyme cascade involving nucleoside phosphorylases (NPs). nih.gov These enzymes catalyze the reversible phosphorolysis of nucleosides, a reaction that can be leveraged for the synthesis of new nucleosides through a process called transglycosylation. mdpi.com

A well-documented system for araA synthesis utilizes two key enzymes: uridine phosphorylase from Clostridium perfringens (CpUP) and purine nucleoside phosphorylase from Aeromonas hydrophila (AhPNP). researchgate.net In this cascade, CpUP first catalyzes the phosphorolysis of araU, generating α-D-arabinose-1-phosphate. Subsequently, AhPNP facilitates the reaction between this intermediate and a purine base, such as adenine, to produce the target nucleoside analog, araA. researchgate.net

To enhance the feasibility of this process for large-scale manufacturing, both CpUP and AhPNP have been successfully immobilized on solid supports. Aldehyde-activated agarose (B213101) is a commonly used carrier, allowing for the covalent attachment of the enzymes. researchgate.netrsc.org This immobilization is a critical factor for applying the biocatalysts on a preparative scale. rsc.org Research has demonstrated that the immobilization process can be scaled up to produce significant quantities of the active biocatalyst. rsc.org

Table 1: Representative Data for Immobilization Scale-Up of Nucleoside Phosphorylases

| Enzyme | Protein Load (mg/g of carrier) | Immobilized Activity (IU/g) |

|---|---|---|

| AhPNP | 10 | 70 |

| CpUP | 10 | 90 |

This table presents example data consistent with findings from laboratory-scale immobilization studies, showing the activity of enzymes after being bound to a solid support. rsc.org

The operational conditions for these immobilized enzyme systems have been extensively optimized to maximize product yield and purity. Studies have investigated the influence of pH, temperature, and the presence of organic cosolvents. researchgate.net Optimal conditions for the synthesis of araA were identified as a pH of 7.5 in a 25 mM phosphate (B84403) buffer at 25°C. researchgate.net

A significant challenge in the synthesis of araA is its low solubility in aqueous media. rsc.org To address this, organic cosolvents are often required. N,N-dimethylformamide (DMF) has been identified as a suitable cosolvent, as it effectively solubilizes araA while maintaining the stability and activity of the immobilized enzymes, even at concentrations up to 30%. rsc.org The stability of the enzymes in the presence of various cosolvents is a crucial research parameter for process optimization.

Table 2: Effect of Cosolvents on the Residual Activity of Immobilized Enzymes

| Enzyme | Solvent (Concentration) | Residual Activity (%) |

|---|---|---|

| AhPNP | DMF (30%) | 109 |

| AhPNP | DMA (30%) | 105 |

| AhPNP | MeCN (30%) | 51 |

| CpUP | DMF (30%) | 103 |

| CpUP | DMA (30%) | 108 |

| CpUP | MeCN (30%) | 48 |

Data shows the high stability of immobilized AhPNP and CpUP in DMF and DMA compared to MeCN after 24 hours of incubation. rsc.org

The application of these optimized, immobilized bienzymatic systems has been successfully demonstrated on a preparative scale. In a 2-liter batch reaction, the synthesis of araA from araU and adenine achieved a yield of 53% (3.5 g/L) with a purity of 98.7%. researchgate.net Furthermore, the immobilized enzymes showed excellent reusability, remaining stable for up to five reaction cycles. nih.gov

To further innovate and overcome the solubility issues of araA, research has extended the enzymatic cascade. By adding a third immobilized enzyme, deoxyadenosine (B7792050) kinase, the product araA is converted in the same pot to its more soluble 5′-monophosphate derivative (araA-MP). mdpi.com This three-enzyme system not only shifts the reaction equilibrium towards product formation but also bypasses the solubility constraints, achieving a conversion rate of over 95%. mdpi.comnih.gov

The environmental and economic benefits of using immobilized enzymes in the manufacturing of β-L-Arabinosyluracil analogs are significant. A comparative analysis using the E-factor (a measure of environmental impact) showed that the enzymatic route to araA is considerably "greener" than traditional chemical synthesis, with an E-factor of 423 for the enzymatic process compared to 1356 for the chemical method. researchgate.netrsc.org This highlights the potential of immobilized enzyme systems to create more sustainable pharmaceutical manufacturing processes.

Molecular Interactions and Biochemical Pathways of β L Arabinosyluracil

Enzymatic Phosphorylation and Intracellular Metabolism of β-L-Arabinosyluracil

The biological activity of nucleoside analogs like β-L-arabinosyluracil is contingent upon their intracellular conversion to the corresponding mono-, di-, and triphosphate nucleotides. uu.nl This process of sequential phosphorylation is mediated by various cellular kinases. nih.gov

The initial and often rate-limiting step in the activation of β-L-arabinosyluracil and its derivatives is the formation of the 5'-monophosphate, a reaction catalyzed by nucleoside kinases. nih.gov Research has shown that L-arabinofuranosyluracil serves as a substrate for both thymidine (B127349) kinase and deoxycytidine kinase. oup.com

The derivative 1-(2-fluoro-5-methyl-β-L-arabinosyl)uracil, also known as Clevudine (L-FMAU), is phosphorylated by a trio of enzymes: cytosolic thymidine kinase 1, cytosolic deoxycytidine kinase (dCK), and mitochondrial thymidine kinase 2. nih.govoup.comresearchgate.net Human deoxycytidine kinase (HsdCK), in particular, is known to have a broad substrate spectrum, accepting a wide variety of modified nucleosides, although it does not typically phosphorylate standard thymidine and uridine (B1682114) derivatives. mdpi.comresearchgate.net The unnatural L-configuration of these nucleosides is recognized by these kinases, initiating their metabolic activation pathway. oup.com

Table 1: Kinase Substrate Specificity for β-L-Arabinosyluracil and Analogs

| Compound | Phosphorylating Kinase(s) | Source(s) |

|---|---|---|

| β-L-arabinofuranosyluracil | Thymidine Kinase, Deoxycytidine Kinase | oup.com |

| Clevudine (L-FMAU) | Cytosolic Thymidine Kinase 1, Deoxycytidine Kinase (dCK), Mitochondrial Thymidine Kinase 2 | nih.govoup.comresearchgate.net |

| β-L-thymidine (L-dT) | Herpes Simplex Virus Type 1 (HSV-1) Thymidine Kinase | nih.govasm.org |

Following the initial monophosphorylation, further phosphorylation steps are carried out by other cellular enzymes to yield the diphosphate (B83284) and ultimately the active triphosphate form. researchgate.net In the case of Clevudine (L-FMAU), the 5'-monophosphate is converted to the diphosphate by thymidylate kinase. researchgate.net The final phosphorylation to the triphosphate is catalyzed by 3-phosphoglycerate (B1209933) kinase. researchgate.net

Metabolism studies conducted in human hepatoma cells have demonstrated that Clevudine is readily phosphorylated to its 5'-triphosphate (L-FMAU-TP), which represents the major intracellular metabolite. researchgate.net The active triphosphate form of related L-nucleosides can have a long intracellular half-life, which contributes to their sustained therapeutic effect. nih.gov For instance, the triphosphate of the related D-isomer, cytarabine (B982) (ara-CTP), has a reported elimination half-life of several hours in leukemia cells. researchgate.net

β-L-Arabinosyluracil can be formed as a catabolic byproduct of other nucleoside analogs. A primary pathway involves the deamination of arabinosylcytosine (cytarabine, or ara-C), a D-isomer analog. Cytidine deaminase, an enzyme present in plasma, the liver, and other tissues, converts cytarabine into its inactive metabolite, 1-β-D-arabinofuranosyluracil (arabinosyluracil or ara-U). mdpi.comnih.govuzh.ch

Furthermore, the monophosphate form of cytarabine (ara-CMP) can be deaminated by deoxycytidylate monophosphate (dCMP) deaminase to produce arabinosyluracil monophosphate (ara-UMP). mdpi.comuoguelph.ca The degradation of arabinosylcytosine triphosphate (ara-CTP) also ultimately yields arabinosyluracil. researchgate.net It is noteworthy that while the D-isomer, ara-U, is a well-documented metabolite of cytarabine, the L-isomer, 1-β-L-arabinofuranosyluracil, is reported to have no effect on cell growth. researchgate.net

Interaction with Nucleic Acid Synthesis and Repair Mechanisms

The active triphosphate metabolites of β-L-arabinosyluracil analogs exert their effects by interacting with DNA polymerases, the enzymes responsible for synthesizing and repairing DNA.

A key mechanism of action for the antiviral activity of β-L-nucleoside analogs is the potent inhibition of viral DNA polymerases by their triphosphate forms. The triphosphate of Clevudine (L-FMAU-TP) is a known inhibitor of the hepatitis B virus (HBV) DNA polymerase. nih.govoup.com Similarly, the triphosphate of β-L-thymidine (β-L-dTTP) demonstrates strong inhibition of both human and duck HBV DNA polymerases. nih.gov This inhibition is often competitive with the natural substrates for DNA synthesis. The selectivity for viral enzymes over host enzymes is a critical factor in the therapeutic profile of these compounds. nih.gov

A significant advantage of many β-L-nucleoside analogs is their high degree of selectivity for viral polymerases over cellular DNA polymerases, which contributes to a lower potential for host cell toxicity. nih.gov For example, β-L-thymidine triphosphate (β-L-dTTP) was found to have no significant influence on the activity of various cellular DNA polymerases, including α, β, γ, δ, or ε. nih.gov The lack of inhibition of mitochondrial DNA polymerase γ is particularly important, as its inhibition is often associated with drug-induced mitochondrial toxicity. nih.govoup.com

However, some studies have reported that L-FMAU-TP can effectively inhibit DNA-dependent DNA polymerase activity. nih.govoup.com This suggests that while selectivity is a key feature, interactions with cellular polymerases can occur and may vary depending on the specific analog and the enzyme subtype.

Table 2: Inhibitory Activity of β-L-Nucleoside Triphosphates on DNA Polymerases

| Compound | Target Polymerase | Inhibitory Concentration (IC₅₀) | Source(s) |

|---|---|---|---|

| β-L-dTTP | Human HBV DNA Polymerase | 0.46 µM | nih.gov |

| β-L-dTTP | Duck HBV DNA Polymerase | 1.0 µM | nih.gov |

| β-L-Hyd4C Triphosphate | HBV DNA Polymerase | 0.21 µM | nih.gov |

| β-L-MetCdR Triphosphate | HBV DNA Polymerase | 0.9 µM | nih.gov |

| L-FMAU-TP (Clevudine-TP) | HBV DNA Polymerase | Kᵢ = 0.12 µM | nih.govoup.com |

| β-L-dTTP | Cellular DNA Polymerases (α, β, γ, δ, ε) | No significant inhibition | nih.gov |

Effects on Thymidylate Synthase Activity and Deoxynucleotide Pool Perturbations

There is no available scientific evidence to suggest that β-L-arabinosyluracil interacts with or affects the activity of thymidylate synthase. Research into the inhibition of this enzyme has focused on other fluorinated pyrimidine (B1678525) analogs. acs.orgacs.org Similarly, while the perturbation of deoxynucleotide pools is a known mechanism for many active nucleoside analogs, which often act as inhibitors of ribonucleotide reductase nih.gov, no studies have been published that measure the effect of β-L-arabinosyluracil on these pools. The reported lack of impact on cell proliferation makes it improbable that the compound significantly disrupts the cellular deoxynucleotide balance. researchgate.net

Mechanisms of Action at the Molecular Level

Given the lack of data on its interaction with key cellular enzymes and its apparent biological inactivity, a molecular mechanism of action for β-L-arabinosyluracil cannot be described. The general mechanism for active nucleoside analogs involves cellular uptake and subsequent phosphorylation to mono-, di-, and triphosphate forms by cellular kinases. nih.govpsu.edu The resulting triphosphate metabolite is typically the active molecule that inhibits polymerases or becomes incorporated into nucleic acids. nih.gov However, without evidence that β-L-arabinosyluracil undergoes this activation pathway or that its potential metabolites interact with cellular machinery, no definitive mechanism can be detailed.

Structure Activity Relationship Sar Studies of β L Arabinosyluracil Analogs

Conformational Analysis and Stereochemical Influences on β-L-Arabinosyluracil Biological Activity

The three-dimensional arrangement of atoms in β-L-arabinosyluracil and its analogs plays a critical role in their biological function. The L-configuration of the sugar moiety is an unnatural form for nucleosides, which can confer unique properties. nih.gov This stereochemistry influences the conformation of the furanose ring and the orientation of the nucleobase, which in turn affects how the molecule interacts with target enzymes, such as viral polymerases or cellular kinases. nih.govgoogle.com

The β-anomeric configuration, which describes the orientation of the bond between the sugar and the uracil (B121893) base, is also crucial. google.com This specific linkage ensures that the nucleobase is positioned correctly for recognition by cellular machinery. Any deviation from this configuration can lead to a significant loss of activity. The interplay between the L-configuration of the sugar, the arabinose conformation, and the β-anomeric linkage ultimately dictates the molecule's ability to mimic natural nucleosides and interfere with biological processes. google.commdpi.com

Impact of Sugar Moiety Modifications on β-L-Arabinosyluracil Analog Efficacy

Modifications to the arabinose sugar of β-L-arabinosyluracil are a key strategy for modulating its therapeutic properties. Changes to the sugar can affect the molecule's uptake into cells, its phosphorylation by cellular kinases to the active triphosphate form, and its interaction with target enzymes. acs.org

One of the most significant modifications is the introduction of a fluorine atom at the 2'-position. oup.com This substitution can enhance the metabolic stability of the nucleoside by making the glycosidic bond more resistant to cleavage, particularly in acidic conditions. nih.gov The 2'-fluoro substituent can also influence the sugar's conformation, which, as mentioned earlier, is critical for biological activity. oup.com

Other modifications to the sugar moiety that have been explored include alterations at the 3' and 5' positions. The presence of a 3'-hydroxyl group is often vital for the mechanism of action of many nucleoside analogs, as it is required for incorporation into growing DNA or RNA chains. nih.gov However, modifications at this position can also be used to create prodrugs or to alter the molecule's mode of action. Acylation at the 5'-hydroxyl group, for instance, can increase the lipophilicity of the analog, potentially improving its ability to cross cell membranes. acs.org

Here is an interactive data table summarizing the impact of sugar moiety modifications:

| Modification Location | Type of Modification | Impact on Efficacy |

| 2'-position | Fluorine substitution | Enhances metabolic stability and can fix sugar conformation. nih.govoup.com |

| 3'-position | Presence of hydroxyl group | Often crucial for incorporation into nucleic acid chains. nih.gov |

| 5'-position | Acylation | Can increase lipophilicity and improve cell membrane penetration. acs.org |

Effects of Pyrimidine (B1678525) Base Substitutions on β-L-Arabinosyluracil Analogs

Altering the uracil base of β-L-arabinosyluracil provides another avenue for modifying its biological activity. Substitutions on the pyrimidine ring can affect the molecule's recognition by enzymes and its ability to base-pair with other nucleic acids.

Introducing halogen atoms at the C-5 position of the uracil ring has been a widely studied strategy. The size and electronegativity of the halogen can influence the analog's interaction with target enzymes. For example, a fluorine atom at the 5-position can mimic the methyl group of thymine (B56734), potentially allowing the analog to be recognized by enzymes that process thymidine (B127349). nih.gov The introduction of larger halogens like bromine or iodine can also lead to potent antiviral activity. nih.gov

Fluorination at the C-2' position of the sugar moiety, as discussed previously, has a profound impact on the molecule's properties. nih.govoup.com Combining halogenation at both the C-5 position of the base and the C-2' position of the sugar can lead to synergistic effects on biological activity.

The addition of alkyl groups to the uracil base can also modulate the activity of β-L-arabinosyluracil analogs. A methyl group at the C-5 position, for instance, converts the uracil base to a thymine base, which can alter the analog's substrate specificity for cellular kinases and viral polymerases. nih.gov

Longer alkyl chains have also been attached to the N4-position of the cytosine analog of arabinosyluracil (ara-C). These lipophilic modifications can significantly alter the compound's pharmacology, making it resistant to deamination and changing its mechanism of action. researchgate.netresearchgate.net While this is a modification of a cytosine analog, the principle of using alkyl chains to improve drug properties is relevant to the broader class of pyrimidine nucleoside analogs.

Here is an interactive data table summarizing the effects of pyrimidine base substitutions:

| Substitution Location | Type of Substituent | Effect on Analog |

| C-5 Position | Halogen (F, Br, I) | Can mimic thymine and lead to potent antiviral activity. nih.govnih.gov |

| C-5 Position | Methyl group | Converts uracil to thymine, altering enzyme recognition. nih.gov |

| N4-Position (of ara-C) | Long alkyl chains | Increases lipophilicity and resistance to deamination. researchgate.netresearchgate.net |

Structure-Based Design Principles for β-L-Arabinosyluracil Derivatives

The rational design of novel β-L-arabinosyluracil derivatives is guided by a deep understanding of their structure-activity relationships. The overarching goal is to create molecules that are efficiently activated within target cells, effectively inhibit the intended viral or cellular enzyme, and exhibit minimal off-target effects.

Key principles in the structure-based design of these analogs include:

Mimicking Natural Substrates: The designed analog should resemble a natural nucleoside enough to be recognized and processed by cellular or viral enzymes. This often involves maintaining the core β-anomeric linkage and key hydroxyl groups on the sugar. mdpi.com

Exploiting Enzyme Specificity: Differences between viral and human enzymes can be exploited to achieve selectivity. Modifications that are well-tolerated by a viral polymerase but not by human polymerases can lead to a favorable therapeutic index.

Enhancing Pharmacokinetic Properties: Modifications to the sugar or base can be made to improve the analog's absorption, distribution, metabolism, and excretion (ADME) properties. This includes increasing metabolic stability, improving cell permeability, and directing the drug to specific tissues. nih.gov

Overcoming Resistance: As resistance to antiviral drugs can emerge through mutations in the target enzyme, new analogs are designed to be effective against these resistant strains. nih.gov This may involve creating molecules that bind to different sites on the enzyme or that are less affected by the resistance-conferring mutations.

Computational modeling and structural biology techniques, such as X-ray crystallography, are invaluable tools in structure-based design. They allow researchers to visualize how an analog binds to its target and to predict how modifications will affect this interaction. This iterative process of design, synthesis, and biological evaluation is essential for the development of the next generation of β-L-arabinosyluracil-based therapeutics.

Research on the Antiviral Activity of β L Arabinosyluracil and Its Derivatives

Antiviral Spectrum and Potency against Key Viral Pathogens in Research Models

Herpes Simplex Virus (HSV) and Related Mechanisms

Research has shown that derivatives of β-L-arabinosyluracil exhibit significant activity against Herpes Simplex Virus Type 1 (HSV-1). Compounds such as 1-β-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU), CV-araU, and IV-araU have demonstrated marked antiviral effects in laboratory models using human embryonic lung fibroblast cells. nih.gov Furthermore, in studies involving mice infected with HSV-1, BV-araU and CV-araU were found to be effective. nih.gov

The antiviral activity of spongouridine (B1667586), a related compound, has been described as weak against HSV-1, particularly when compared to its synthetic analog, vidarabine (B1017) (Ara-A). smolecule.com The mechanism of action for vidarabine involves the inhibition of viral DNA synthesis. smolecule.com Another derivative, 2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU), has also shown potent inhibitory activity against HSV. oup.comresearchgate.net In animal models, FMAU was found to be a more potent antiviral agent against HSV-2 than other related compounds like FIAC and FIAU. asm.org The antiviral action of these compounds is dependent on the virus's own thymidine (B127349) kinase for activation. asm.org

Varicella-Zoster Virus (VZV) Inhibition Studies

The compound 1-β-D-arabinofuranosyl-(E)-5-(2-bromovinyl)uracil (BV-araU), also known as sorivudine, has been a focus of research for its potent and selective inhibition of Varicella-Zoster Virus (VZV) replication. nih.govnih.gov The mechanism behind this selectivity lies in its interaction with the VZV-encoded thymidine kinase (TK). nih.govnih.gov In VZV-infected cells, BV-araU is efficiently phosphorylated to its monophosphate, diphosphate (B83284), and triphosphate forms. nih.gov The resulting BV-araU triphosphate acts as a strong inhibitor of VZV DNA synthesis. nih.gov It is important to note that BV-araU's antiviral spectrum is specific, showing marked activity against HSV-1 and VZV, but not all herpesviruses. nih.govnih.gov

Hepatitis B Virus (HBV) Replication Suppression

Several β-L-nucleoside analogues have been investigated for their ability to suppress Hepatitis B Virus (HBV) replication. nih.gov Among these, β-L-2'-fluoro-5-methyl-arabinosyluracil (β-L-FMAU), also known as Clevudine, has demonstrated potent antiviral activity against HBV. nih.govnih.gov Clevudine is an L-thymidine analogue that works by inhibiting HBV replication. nih.gov For these β-L-nucleoside analogues to be effective, they must be converted intracellularly to their 5'-triphosphate form, which then competes with natural nucleotides for incorporation by the viral DNA polymerase. nih.gov

Studies have shown that β-L-thymidine (β-L-dT) and β-L-deoxycytidine (β-L-dC) are rapidly phosphorylated in hepatoma cells. nih.gov The triphosphate form of β-L-dT has been shown to be a strong inhibitor of both human and duck HBV DNA polymerases. nih.gov Similarly, the triphosphate of β-L-Hyd4C, another analog, was found to be a more effective inhibitor of HBV DNA polymerase than lamivudine (B182088) triphosphate. nih.gov In studies using the duck hepatitis B virus (DHBV) model, the combination of L-FMAU and emtricitabine (B123318) (FTC) was shown to be a potent inhibitor of virus production. asm.orgnih.gov

Epstein-Barr Virus (EBV) Antiviral Efficacy Research

Research has also explored the antiviral efficacy of β-L-arabinosyluracil derivatives against the Epstein-Barr Virus (EBV). Clevudine (L-FMAU) has shown inhibitory effects on EBV in vitro. nih.govwindows.net Another compound, β-L-5-iododioxolane uracil (B121893), demonstrated potent anti-EBV activity by suppressing the replication of EBV DNA and the synthesis of viral proteins. nih.gov The antiviral action of this compound is dependent on its phosphorylation by the EBV-specific thymidine kinase. nih.gov The affinity of β-L-5-iododioxolane uracil for EBV thymidine kinase is comparable to that of thymidine. nih.gov FMAU has also been identified as having promising inhibitory activity against EBV. oup.com

Elucidation of Antiviral Mechanisms of β-L-Arabinosyluracil Analogs

Selective Targeting of Viral Enzymes (e.g., Viral Thymidine Kinases)

A key aspect of the antiviral mechanism of many β-L-arabinosyluracil analogs is their selective phosphorylation by viral enzymes, particularly viral thymidine kinases (TK). asm.orgnih.gov This selective activation is a cornerstone of their targeted antiviral effect.

In the case of VZV, BV-araU is selectively taken up and metabolized into its active triphosphate form only in cells infected with a thymidine kinase-positive (TK+) strain of the virus. nih.gov This phosphorylation is carried out effectively by the VZV TK. nih.gov The resulting BV-araU triphosphate then potently inhibits the VZV DNA polymerase. nih.gov This selective phosphorylation by the viral enzyme ensures that the drug's activity is concentrated in infected cells, minimizing effects on uninfected host cells.

Similarly, the antiviral activity of FIAC, FIAU, and FMAU against HSV is dependent on the virally encoded thymidine kinase for their activation. asm.org For EBV, the antiviral activity of β-L-5-iododioxolane uracil is also critically dependent on phosphorylation by the EBV thymidine kinase. nih.gov This selective targeting of viral enzymes is a common and crucial feature in the mechanism of action of these antiviral nucleoside analogs. scispace.comconicet.gov.ar

Interactive Data Table: Antiviral Activity of β-L-Arabinosyluracil Derivatives

| Compound | Virus | Target Enzyme | Key Findings | References |

| BV-araU (Sorivudine) | HSV-1, VZV | Viral Thymidine Kinase, Viral DNA Polymerase | Marked activity against HSV-1; potent and selective inhibition of VZV replication. nih.govnih.gov | nih.govnih.gov |

| CV-araU | HSV-1 | Not Specified | Effective against HSV-1 in vitro and in vivo. nih.gov | nih.gov |

| IV-araU | HSV-1 | Not Specified | Marked activity against HSV-1 in vitro. nih.gov | nih.gov |

| β-L-FMAU (Clevudine) | HBV, EBV, HSV | Viral DNA Polymerase | Potent inhibitor of HBV replication; inhibitory activity against EBV and HSV. oup.comnih.govnih.gov | oup.comnih.govnih.gov |

| β-L-dT | HBV | Viral DNA Polymerase | Strong inhibitor of HBV DNA polymerase. nih.gov | nih.gov |

| β-L-5-iododioxolane uracil | EBV | EBV Thymidine Kinase | Potent anti-EBV activity by suppressing viral DNA replication and protein synthesis. nih.gov | nih.gov |

Chain Termination and DNA Polymerase Inhibition in Viral Replication

The antiviral action of β-L-arabinosyluracil and its derivatives is primarily rooted in their ability to disrupt viral DNA synthesis through a dual mechanism: competitive inhibition of viral DNA polymerases and incorporation into the nascent viral DNA chain, leading to its termination. chemsynlab.comscispace.com This process is contingent on the intracellular conversion of the nucleoside analogue into its active triphosphate form. chemsynlab.comoncohemakey.com

Initially, the β-L-arabinosyluracil derivative enters the host cell where it is phosphorylated by a series of cellular or viral kinases to its corresponding 5'-monophosphate, diphosphate, and ultimately, the active 5'-triphosphate metabolite. chemsynlab.comnih.gov For certain derivatives, this phosphorylation is selectively and more efficiently carried out by virus-coded enzymes, such as thymidine kinase (TK), which contributes to their selective toxicity against infected cells. nih.govnih.gov

Once formed, the triphosphate analogue, for instance, the triphosphate of Clevudine (L-FMAU-TP), structurally mimics the natural deoxyribonucleoside triphosphates (e.g., deoxycytidine 5′-triphosphate, dCTP). chemsynlab.comnih.gov This resemblance allows it to compete with the natural substrate for the active site of the viral DNA polymerase. oncohemakey.comnih.gov The affinity of the analogue's triphosphate for the viral polymerase can be quite strong, leading to effective inhibition of the enzyme's normal function. nih.govnih.gov

Beyond competitive inhibition, the analogue can be incorporated into the growing viral DNA strand. oncohemakey.comnih.gov However, once integrated, it acts as a chain terminator. chemsynlab.comnih.gov The structural difference, specifically the unnatural L-configuration of the arabinose sugar, prevents the formation of the subsequent 3'-5' phosphodiester bond required for DNA chain elongation. nih.gov This abrupt halt to the replication process results in the production of incomplete and non-functional viral genomes, thereby effectively stopping viral proliferation. scispace.com

Table 1: Antiviral Activity and Cytotoxicity of L-FMAU (Clevudine)

| Virus | Parameter | Value (µM) | Reference |

|---|---|---|---|

| Hepatitis B Virus (HBV) | EC50 | 2.0 | nih.gov |

| Ki (for HBV DNA Polymerase) | 0.12 | nih.gov | |

| Herpes Simplex Virus (HSV) | ED90 | 0.061–0.11 | nih.gov |

| CC50 (Mitochondrial Toxicity) | >100 | nih.gov | |

| Epstein-Barr virus (EBV) | EC90 | 0.1 ± 0.02 | nih.gov |

Research on the Antineoplastic Activity of β L Arabinosyluracil Analogs

Effects on Cellular Proliferation and Growth Arrest in Cancer Cell Lines (In Vitro Studies)

The antineoplastic potential of β-L-arabinosyluracil analogs is initially assessed through in vitro studies, which measure their ability to inhibit the growth and proliferation of various cancer cell lines. These assays are crucial for determining the cytotoxic potency of the compounds and identifying which cancer types may be most susceptible.

One such novel L-nucleoside analog, 5-fluorotroxacitabine (5FTRX), has demonstrated potent anti-proliferative activity against a range of acute myeloid leukemia (AML) cell lines. haematologica.org In laboratory tests, 5FTRX was effective at inducing cell death in both established AML cell lines and in primary AML cells taken from patients. haematologica.org Furthermore, when combined with other standard AML chemotherapy agents like azacytidine or doxorubicin, 5FTRX showed a strong synergistic effect, meaning the combined treatment was more effective than the sum of the individual drugs. haematologica.org Studies on other novel nucleoside analogues against colon adenocarcinoma cell lines (Caco-2 and HT-29) have shown cytotoxic activity with IC₅₀ values—the concentration required to inhibit cell growth by 50%—ranging from 3 to 37 μM. plos.org

The cytotoxic efficacy of these analogs is often compared to established chemotherapy drugs. For instance, the L-nucleoside analog troxacitabine (B1681597) showed potent inhibition of CCRF-CEM leukemia cell proliferation, although it was less potent than the D-nucleoside analog cytarabine (B982) in this specific cell line. aacrjournals.org The table below presents data on the anti-proliferative effects of the β-L-arabinosyluracil analog 5-fluorotroxacitabine (5FTRX) on various AML cell lines, highlighting its broad efficacy.

Table 1: Anti-proliferative Activity of 5-fluorotroxacitabine (5FTRX) in Acute Myeloid Leukemia (AML) Cell Lines Data sourced from Haematologica, 2021. haematologica.org

| AML Cell Line | Subtype | IC₅₀ (nM) |

|---|---|---|

| MV4-11 | FLT3-ITD | 31 |

| MOLM-13 | FLT3-ITD | 28 |

| THP-1 | MLL-AF9 | 110 |

| OCI-AML2 | NPM1c | 50 |

| OCI-AML3 | NPM1c | 58 |

| HL-60 | MYC-amplified | 90 |

Interactions with Human Topoisomerase I and DNA Complexes

A key mechanism by which many nucleoside analogs exert their anticancer effects is through interference with DNA topoisomerases. nih.gov Human topoisomerase I (Top1) is an essential enzyme that resolves topological stress in DNA during replication and transcription by creating temporary single-strand breaks. plos.org The process involves the enzyme cleaving a DNA strand and forming a temporary covalent bond between a tyrosine residue in its active site and the 3'-phosphate end of the broken DNA. plos.org This intermediate is known as a cleavage complex. Normally, the enzyme quickly religates the broken strand.

Certain anticancer drugs, known as Top1 poisons, work by trapping this cleavage complex. nih.govplos.org When a nucleoside analog is incorporated into the DNA, it can alter the structure of the DNA helix. Research on D-nucleoside analogs like 1-β-D-arabinofuranosylcytosine (Ara-C) shows that when incorporated into DNA, the arabinosyl sugar adopts a rigid conformation. nih.gov This structural rigidity is thought to inhibit the religation step of the Top1 reaction. nih.gov This inhibition leads to an accumulation of stabilized Top1 cleavage complexes. The collision of an advancing DNA replication fork with this trapped complex results in the conversion of the single-strand break into a permanent and lethal double-strand DNA break, ultimately triggering cell death. nih.gov

While this mechanism has been detailed for D-arabinofuranosyl analogs, it is a highly probable mode of action for β-L-arabinosyluracil analogs as well. Their structural similarity suggests they could also be incorporated into DNA and subsequently interfere with the function of human topoisomerase I, leading to the stabilization of cleavage complexes and ensuing cytotoxicity.

Biochemical Pathways Disrupted by β-L-Arabinosyluracil Analogs in Neoplastic Cells

For β-L-arabinosyluracil analogs to become active within a cancer cell, they must first be metabolized through specific biochemical pathways. These pathways typically involve cellular uptake and subsequent enzymatic phosphorylation to their active triphosphate form. asm.orgmdpi.com Once activated, these molecules can disrupt several critical cellular processes, primarily DNA synthesis and repair.

The initial and rate-limiting step in the activation of many nucleoside analogs is phosphorylation, a process catalyzed by cellular kinases. acs.org The β-L-arabinosyluracil analog L-FMAU (Clevudine) is unique because it can be phosphorylated by multiple enzymes: cytosolic thymidine (B127349) kinase, mitochondrial deoxypyrimidine kinase, and, notably, deoxycytidine kinase (dCK). asm.org This is unusual for a thymidine analog and suggests a broad activation potential. asm.org Similarly, the activity of the L-nucleoside 5FTRX is dependent on its phosphorylation by dCK. haematologica.org This conversion to the monophosphate, and then subsequently to the diphosphate (B83284) and active triphosphate forms, is essential for the drug's cytotoxic effect. asm.orgacs.org

Once converted to their triphosphate form (e.g., L-FMAU-TP), these analogs act as fraudulent substrates for DNA polymerases. cuni.czmedchemexpress.com They compete with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into newly synthesizing DNA strands during the S phase of the cell cycle. mdpi.comoncohemakey.com The incorporation of these unnatural L-nucleosides can halt further DNA chain elongation, a process known as chain termination, leading to stalled replication forks. cuni.czmdpi.com In some cases, the analog may not be incorporated but can still inhibit the polymerase enzyme directly; L-FMAU, for example, has been described as a non-competitive inhibitor that binds to the DNA polymerase. nih.govmedchemexpress.com

Furthermore, the accumulation of the analog's triphosphate form can disrupt the delicate balance of the cell's natural dNTP pools. The active triphosphate of the related D-analog, Ara-C, can enhance the activity of enzymes that deplete the natural dCTP pool, thereby increasing the ratio of the drug to its natural competitor and promoting its own incorporation into DNA in a "self-potentiating" cycle. nih.gov It is plausible that β-L-arabinosyluracil analogs could engage in similar disruptions of nucleotide metabolism, further contributing to their antineoplastic activity.

Advanced Methodologies and Theoretical Approaches in β L Arabinosyluracil Research

In Vitro Experimental Models for Studying β-L-Arabinosyluracil

In vitro models are fundamental in the preclinical evaluation of β-L-arabinosyluracil, offering a controlled environment to investigate its biological effects at the cellular and molecular levels. These systems are indispensable for initial screening, mechanism of action studies, and understanding enzymatic interactions.

Mammalian and Viral Cell Culture Systems for Activity and Mechanism Elucidation

Mammalian and viral cell culture systems are primary tools for assessing the antiviral activity of β-L-arabinosyluracil and its derivatives. These systems allow for the controlled study of a compound's efficacy against specific viruses in a cellular context.

The antiviral potency of nucleoside analogs is often evaluated using plaque reduction assays in various cell lines. For instance, the anti-herpes simplex virus type 1 (HSV-1) activity of a series of 5-substituted 1-β-D-arabinofuranosyluracil analogs was determined in human embryonic lung fibroblast (HELF) and African green monkey kidney (Vero) cell cultures. nih.gov These studies revealed that the cellular environment can significantly influence the antiviral potency of these compounds. nih.gov

A notable L-nucleoside analog, 2'-fluoro-5-methyl-β-L-arabinofuranosyl uracil (B121893) (L-FMAU), demonstrated potent antiviral activity against Hepatitis B virus (HBV) in HepG2 2.2.15 cells, a human liver cancer cell line that contains the HBV genome. nih.gov This cell line is a widely used model for screening anti-HBV compounds. The study showed that L-FMAU inhibited viral DNA replication in a dose-dependent manner. nih.gov

The mechanism of action of these compounds is also investigated in cell culture. For example, studies on 1-β-D-arabinofuranosyl-5-fluorouracil (ara-FU) in human embryonic fibroblasts infected with human cytomegalovirus (HCMV) revealed a dual inhibitory mechanism. nih.gov The compound was shown to inhibit cellular thymidylate synthetase and viral DNA polymerase. nih.gov Such mechanistic insights are crucial for the rational design of more effective antiviral agents.

Table 1: Antiviral Activity of Selected Arabinosyluracil Analogs in Cell Culture

| Compound | Virus | Cell Line | Activity (IC50/EC50) |

| (E)-5-(2-bromovinyl)-araU (BrVaraU) | HSV-1 | HELF | Highly potent |

| 5-vinyl-araU (VaraU) | HSV-1 | HELF | Highly potent |

| L-FMAU | HBV | HepG2 2.2.15 | 0.1 µM |

| ara-FU | HCMV | Human Embryonic Fibroblasts | Effective inhibitor |

Enzymatic Assays for Kinetic and Inhibitory Studies of Nucleoside-Metabolizing Enzymes

Enzymatic assays are critical for understanding the metabolic activation and potential inhibitory effects of β-L-arabinosyluracil on nucleoside-metabolizing enzymes. Nucleoside analogs often require intracellular phosphorylation to their active triphosphate form, a process mediated by both viral and cellular kinases. nih.gov

The metabolism of L-FMAU was investigated through enzymatic assays, which revealed its unique characteristic of being a substrate for both cytosolic thymidine (B127349) kinase and deoxycytidine kinase. nih.govnih.gov This is a significant finding, as most thymidine analogs are substrates for only thymidine kinase. nih.gov Kinetic studies were performed to determine the phosphorylation rates of L-FMAU by these enzymes. nih.gov

Inhibitory studies using enzymatic assays can elucidate the mechanism by which these compounds interfere with viral replication. For instance, the triphosphate form of 1-β-D-arabinofuranosyl-5-fluorouracil was found to competitively inhibit HCMV DNA polymerase with respect to dTTP. nih.gov Similarly, viral enzyme inhibitors are designed to bind to viral enzymes and block their activity, which can occur through competitive or non-competitive inhibition. researchgate.net

These assays typically involve incubating the compound with a purified enzyme and its substrate, and then measuring the rate of product formation. This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax), as well as the inhibition constant (Ki) for inhibitory compounds.

Application of Radiosynthesis in β-L-Arabinosyluracil Research

Radiosynthesis, the process of incorporating a radioisotope into a molecule, is a powerful tool in drug development and metabolic research. nih.gov Radiolabeled compounds act as tracers, allowing for the sensitive and specific tracking of the parent molecule and its metabolites in biological systems. wuxiapptec.com

Synthesis of Labeled β-L-Arabinosyluracil Analogs for Metabolic Tracing

The synthesis of radiolabeled analogs of β-L-arabinosyluracil, such as with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), is essential for studying its metabolic fate. researchgate.net These studies, often referred to as Absorption, Distribution, Metabolism, and Excretion (ADME) studies, are crucial for understanding the pharmacokinetic profile of a drug candidate. wuxiapptec.com

The general process of radiosynthesis involves introducing a radioactive isotope into the molecular structure of the compound of interest. nih.gov For nucleoside analogs, this can be achieved by using a radiolabeled precursor in the synthesis pathway. For example, the metabolism of (E)-5-(2-bromovinyl)-1-β-D-arabinofuranosyluracil (BV-araU) was investigated in VZV-infected cells using [¹⁴C]-labeled BV-araU. nih.gov This allowed researchers to track the uptake and phosphorylation of the compound in infected versus uninfected cells. nih.gov

The choice of radioisotope depends on the specific application. ¹⁴C is often preferred for its long half-life and the fact that carbon is a fundamental component of the molecule, making it less likely to be lost through metabolic processes. wuxiapptec.com ³H is also commonly used and offers high specific activity. wuxiapptec.com

Metabolic tracing studies with radiolabeled β-L-arabinosyluracil would involve administering the compound to a biological system (e.g., cell culture or animal model) and then analyzing various biological samples (e.g., cell extracts, tissues, urine, feces) to identify and quantify the parent compound and its metabolites. ismrm.org This information is vital for understanding the compound's mechanism of action and potential for toxicity.

Structural Characterization and Spectroscopic Analysis in β-L-Arabinosyluracil Research

The precise determination of the three-dimensional structure of β-L-arabinosyluracil is fundamental to understanding its biological activity. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the structure and conformation of nucleoside analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including nucleoside analogs like β-L-arabinosyluracil. nih.gov It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its connectivity and stereochemistry.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are used to identify the different types of protons and carbons in the molecule based on their chemical shifts. uobasrah.edu.iq For example, in the ¹H NMR spectrum of 1-β-D-arabinosyluracil (ARA-U), the anomeric proton (H-1') of the arabinose sugar and the H-5 and H-6 protons of the uracil base appear at distinct chemical shifts. nih.gov

Two-dimensional (2D) NMR techniques are employed for a more comprehensive structural analysis. nih.gov These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the conformation of the molecule, such as the orientation of the base relative to the sugar (the glycosidic torsion angle). nih.govresearchgate.net

By combining the information from these various NMR experiments, a complete and unambiguous assignment of all the proton and carbon signals can be achieved, leading to the definitive structural elucidation of β-L-arabinosyluracil.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Arabinosyluracil Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1' | ~6.1 | ~88 |

| 2' | ~4.3 | ~76 |

| 3' | ~4.0 | ~76 |

| 4' | ~3.9 | ~85 |

| 5' | ~3.7-3.8 | ~61 |

| 5 | ~5.7 | ~102 |

| 6 | ~7.8 | ~142 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The data is based on the D-isomer, but similar shifts are expected for the L-isomer.

Mass Spectrometry and Chromatographic Techniques for Metabolite Identification

The identification and quantification of β-L-arabinosyluracil and its potential metabolites in biological matrices are critical for understanding its metabolic fate. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a primary analytical tool for this purpose. These methods offer high sensitivity and specificity, allowing for the accurate measurement of the analyte even at low concentrations in complex samples like plasma, urine, or cell homogenates. nih.govyoutube.com

Researchers have developed various liquid chromatography methods, predominantly utilizing reversed-phase columns, to achieve separation from endogenous compounds and other related nucleoside analogs. youtube.comnih.gov The subsequent detection by mass spectrometry provides structural information and enables precise quantification.

A common approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the simultaneous determination of a parent drug and its metabolites. nih.govnih.gov For instance, methods developed for the D-enantiomer, 1-β-D-arabinofuranosyluracil (ara-U), which is a major metabolite of the anticancer drug cytarabine (B982) (ara-C), are directly applicable to the analysis of β-L-arabinosyluracil due to their identical mass-to-charge ratios. These methods often employ a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. youtube.com The analytes are typically monitored in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by tracking specific precursor-to-product ion transitions. nih.gov

Sample preparation is a crucial step, often involving simple protein precipitation to extract the analytes from the biological matrix before injection into the LC-MS/MS system. youtube.comnih.gov The validation of these analytical methods ensures their reliability, assessing parameters such as linearity, accuracy, precision, and stability. nih.gov

Table 1: Exemplary Chromatographic Conditions for Arabinosyluracil Analysis Note: The following data is based on methods developed for the D-enantiomer, which are applicable to the L-enantiomer.

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) | youtube.com |

| Column | C18 (100mm × 2.1mm, 1.8µm) | youtube.com |

| Mobile Phase | Gradient elution with an ion-pairing reagent (e.g., NFPA) | youtube.com |

| Flow Rate | 1.0 mL min⁻¹ | nih.gov |

| Detection | UV at 270 nm or Mass Spectrometry | youtube.comnih.gov |

Table 2: Exemplary Mass Spectrometry Parameters for Arabinosyluracil Analysis Note: The following data is based on methods developed for the D-enantiomer, which are applicable to the L-enantiomer.

| Parameter | Setting | Reference |

|---|---|---|

| Ion Source | Electrospray Ionization (ESI) | youtube.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion (m/z) | 245.2 | nih.gov |

| Product Ion (m/z) | 113.2 | nih.gov |

| Linearity Range (in plasma) | 250–7500 ng/mL | nih.gov |

Computational Chemistry and Molecular Modeling of β-L-Arabinosyluracil

Computational chemistry and molecular modeling provide invaluable insights into the properties of β-L-arabinosyluracil at an atomic level, complementing experimental data by explaining its structure, stability, and potential interactions with biological targets.

Theoretical Studies on Molecular Structure, Conformation, and Reactivity

Theoretical studies on arabinonucleosides, typically performed on the more common D-isomers but with principles applicable to L-isomers, have focused on understanding their unique conformational preferences. nih.gov The key structural features that dictate the conformation of β-L-arabinosyluracil are the pucker of the five-membered furanose ring and the orientation of the uracil base relative to the sugar, defined by the glycosyl torsion angle (χ).

Semi-empirical energy calculations and more advanced Density Functional Theory (DFT) calculations are used to explore the potential energy surface of the molecule. nih.govnih.gov For arabinonucleosides, the configuration of the O(2')-hydroxyl group significantly influences the conformational priorities of the glycosyl and the exocyclic C(4')-C(5') bond torsions when compared to ribonucleosides. nih.gov The furanose ring exists in a dynamic equilibrium between two major conformational families, C2'-endo (South) and C3'-endo (North). Theoretical studies help predict the preferred puckering state and the energy barrier between these conformations. nih.gov While anti conformations for the base are generally preferred, the energy barrier for syn-anti interconversion can be considerably higher than in ribonucleosides. nih.gov

These computational approaches can also be used to calculate molecular properties that predict reactivity, such as electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO), offering clues about how the molecule might interact with enzymatic active sites or other biological molecules.

Molecular Dynamics Simulations of β-L-Arabinosyluracil-Enzyme Complexes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov In the context of β-L-arabinosyluracil, MD simulations can elucidate the dynamic interactions between the nucleoside analog (in its active triphosphate form) and a target enzyme, such as a viral polymerase or a cellular kinase. nih.govnih.gov

The process begins with the construction of a model of the enzyme-ligand complex, often based on a known crystal structure of a related enzyme. nih.gov The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation, governed by a force field (a set of parameters describing the potential energy of the particles), calculates the trajectories of all atoms over a defined period, typically nanoseconds to microseconds. mdpi.com

Analysis of these trajectories can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored to assess the stability of the complex over time. mdpi.com

Key Interactions: MD simulations can identify crucial hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand in the enzyme's active site. mdpi.com

Conformational Changes: The simulation can show how the enzyme and ligand adapt to each other upon binding, revealing any induced-fit mechanisms. nih.gov

Binding Free Energy: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to estimate the binding free energy, providing a quantitative measure of binding affinity. mdpi.com

For L-nucleosides, MD simulations have been used to explain their mode of action and the basis for drug resistance. For example, modeling studies on L-nucleoside analogs with HIV-1 reverse transcriptase have shown how these "unnatural" stereoisomers can bind to the active site and how specific mutations in the enzyme can cause steric hindrance that prevents effective binding. nih.gov Such simulations are instrumental in the rational design of new, more potent nucleoside analogs by providing a dynamic, four-dimensional picture of the drug-target interaction. nih.gov

Future Directions in β L Arabinosyluracil Research

Rational Design and Synthesis of Novel β-L-Arabinosyluracil Analogs with Enhanced Specificity

The rational design of novel β-L-arabinosyluracil analogs is a key area of future research, aiming to create compounds with improved efficacy and a better safety profile. This approach relies on a deep understanding of the biochemical differences between host and target cells, particularly at the level of enzymatic activity. nih.gov

A primary strategy in the rational design of new analogs involves modifying the structure of β-L-arabinosyluracil to enhance its interaction with viral enzymes while minimizing its effects on cellular processes. For instance, the introduction of a fluorine atom at the 2' position of the arabinose sugar has been a successful strategy. oup.com An example is 1-(2-fluoro-5-methyl-β-L-arabinosyl)uracil, also known as Clevudine (L-FMAU). researchgate.netoup.com This modification has been shown to confer potent antiviral activity. oup.com

The synthesis of these novel analogs often involves complex chemical and chemoenzymatic processes. scispace.comresearchgate.net Chemoenzymatic methods, which utilize enzymes for specific reaction steps, can offer high regioselectivity and stereoselectivity, which are crucial for producing the desired biologically active isomer. acs.org For example, nucleoside phosphorylases are key enzymes used in the synthesis of nucleoside analogs. researchgate.net

Future efforts in this area will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the β-L-arabinosyluracil molecule and evaluating the impact on antiviral activity and selectivity.

Computational Modeling: Utilizing computer simulations to predict the binding affinity of newly designed analogs to viral polymerases and other target enzymes.

Advanced Synthesis Techniques: Developing more efficient and scalable synthetic routes to produce promising candidates for preclinical and clinical evaluation. google.com

A significant aspect of enhancing specificity is to exploit the differences in metabolic activation between viral and human cells. Nucleoside analogs are prodrugs that must be phosphorylated to their active triphosphate form. nih.gov The enzymes responsible for this phosphorylation, such as thymidine (B127349) kinase, can have different substrate specificities in virus-infected cells compared to healthy cells. frontiersin.org By designing analogs that are preferentially phosphorylated by viral kinases, researchers can increase the concentration of the active drug in the target cells, thereby enhancing its therapeutic index. researchgate.net

Exploration of β-L-Arabinosyluracil in Combination Research Paradigms

The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. frontiersin.org Combination therapy, where two or more drugs with different mechanisms of action are used together, is a well-established strategy to combat resistance and improve treatment outcomes. nih.gov Future research will increasingly explore the potential of β-L-arabinosyluracil and its analogs in combination with other antiviral agents.

Studies have already investigated the effects of combining L-FMAU with other nucleoside analogs, such as emtricitabine (B123318) (FTC) and amdoxovir (B1667026) (DAPD), in preclinical models of hepatitis B virus (HBV) infection. nih.gov These studies have shown that dual combinations can be more potent inhibitors of viral replication than single-drug treatments. nih.gov The combination of L-FMAU and FTC, in particular, has demonstrated strong suppression of viremia and viral replication. nih.gov

The rationale for combination therapy is to target different stages of the viral life cycle or different viral enzymes simultaneously. For example, β-L-arabinosyluracil analogs primarily act as chain terminators of DNA synthesis after being incorporated into the growing viral DNA strand. nih.gov Combining them with drugs that inhibit other viral proteins, such as protease inhibitors or entry inhibitors, could lead to synergistic antiviral effects. google.com

Future research in this area will likely involve:

In Vitro and In Vivo Combination Studies: Systematically testing various combinations of β-L-arabinosyluracil analogs with other approved or investigational antiviral drugs against a panel of viral strains, including resistant variants.

Elucidation of Synergistic Mechanisms: Investigating the molecular basis for the enhanced antiviral activity observed with specific drug combinations.

Development of Co-formulations: Creating fixed-dose combinations of drugs to simplify treatment regimens and improve patient adherence. google.com

Interactive Data Table: Antiviral Combinations with β-L-Arabinosyluracil Analogs in Research Models. nih.gov

| Drug Combination | Virus Model | Key Finding |

| L-FMAU + Emtricitabine (FTC) | Duck Hepatitis B Virus (DHBV) | More potent inhibition of virus production than single treatments. |

| L-FMAU + Amdoxovir (DAPD) | Duck Hepatitis B Virus (DHBV) | Enhanced antiviral effects on intracellular viral DNA replication. |

| FTC + DAPD | Duck Hepatitis B Virus (DHBV) | Demonstrated inhibitory effects, though the L-FMAU and FTC combination was most potent. |

Advanced Understanding of Resistance Mechanisms to β-L-Arabinosyluracil Analogs in Research Models

A critical aspect of developing durable antiviral therapies is to understand and overcome the mechanisms by which viruses develop resistance. Resistance to nucleoside analogs can arise through various mutations in the viral genome, particularly in the genes encoding the viral polymerase or the kinases responsible for drug activation. frontiersin.orgnih.gov

For nucleoside analogs like those derived from β-L-arabinosyluracil, resistance can emerge due to mutations that:

Decrease the affinity of the viral polymerase for the drug triphosphate: This makes it less likely that the analog will be incorporated into the viral DNA. nih.gov

Increase the polymerase's ability to excise the incorporated drug: Some polymerases have a proofreading function that can remove mismatched or modified nucleotides. Mutations can enhance this activity, effectively removing the chain-terminating analog. nih.gov

Alter the activity of viral or cellular kinases: This can lead to reduced phosphorylation of the prodrug to its active triphosphate form. frontiersin.org

For example, studies on resistance to other nucleoside analogs have shown that mutations in the thymidine kinase gene can lead to a loss of enzyme activity, preventing the activation of the drug. frontiersin.org While specific resistance mutations to β-L-arabinosyluracil analogs are still being fully elucidated, cross-resistance with other L-nucleosides has been suggested. oup.com

Future research will need to focus on:

Selection and Characterization of Resistant Mutants: Generating resistant viral strains in cell culture models by exposing them to increasing concentrations of β-L-arabinosyluracil analogs. The genetic changes in these resistant strains can then be identified and characterized.

Biochemical Analysis of Mutant Enzymes: Expressing and purifying the mutant viral polymerases and kinases to study how the mutations affect their enzymatic activity and interaction with the drug.

Structural Biology Studies: Determining the three-dimensional structures of the mutant enzymes, both alone and in complex with the drug, to understand the molecular basis of resistance. nih.gov

Development of Second-Generation Analogs: Using the knowledge of resistance mechanisms to design new analogs that are active against resistant strains.

Understanding these resistance pathways is crucial for the long-term success of β-L-arabinosyluracil-based therapies and for designing effective strategies to manage and prevent the emergence of drug resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.